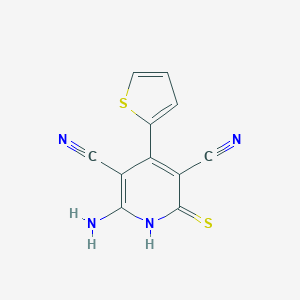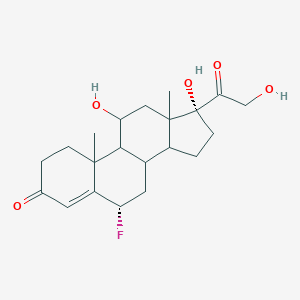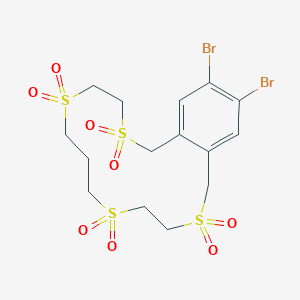![molecular formula C28H22N4O4 B304643 N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a hydrazone derivative of chromone that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cancer cells. The compound has also been shown to inhibit the activity of certain inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is its significant anticancer activity against various cancer cell lines. The compound also exhibits anti-inflammatory and antioxidant properties. However, one of the limitations of the compound is its poor solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One direction is to study the compound's efficacy in animal models of cancer to determine its potential as a therapeutic agent. Another direction is to investigate the compound's mechanism of action in more detail to identify potential targets for cancer therapy. Additionally, the development of novel formulations of the compound with improved solubility and bioavailability is also an area of future research.
Synthesemethoden
The synthesis of N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been reported using different methods. One of the methods involves the reaction of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with 2-(1-phenyl-1H-pyrazol-5-yl)phenol in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 2-bromoacetic acid ethyl ester to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been studied for its potential therapeutic applications. Studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Molekularformel |
C28H22N4O4 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
N-[(Z)-(6-methyl-4-oxochromen-3-yl)methylideneamino]-2-[2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C28H22N4O4/c1-19-11-12-26-23(15-19)28(34)20(17-35-26)16-29-31-27(33)18-36-25-10-6-5-9-22(25)24-13-14-30-32(24)21-7-3-2-4-8-21/h2-17H,18H2,1H3,(H,31,33)/b29-16- |
InChI-Schlüssel |
GVMORENYQVGDRD-MWLSYYOVSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N\NC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)COC3=CC=CC=C3C4=CC=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)